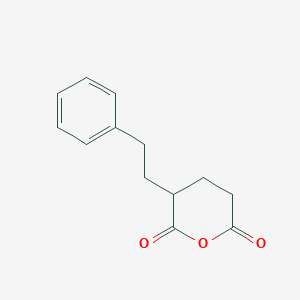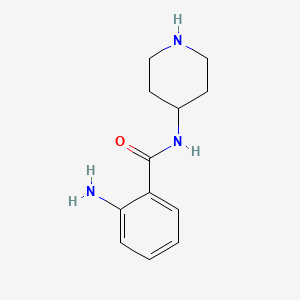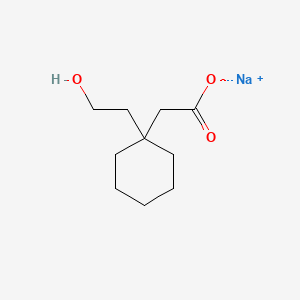
3,5,6,7-Tetramethoxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6,7-Tetramethoxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of polymethoxyflavones, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties . This compound has a molecular formula of C19H18O7 and a molecular weight of 358.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-Tetramethoxyflavone typically involves the methylation of hydroxyl groups on the flavone backbone. One common method is the acid-catalyzed isomerization of 4-benzyloxy-2′-hydroxy-3,4′,5′,6′-tetramethoxychalcone, followed by oxidation to yield the desired flavone . The reaction conditions often include the use of methanol and hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization helps in the purification process .
Chemical Reactions Analysis
Types of Reactions
3,5,6,7-Tetramethoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone into flavanones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of this compound .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other flavonoid derivatives.
Mechanism of Action
The mechanism of action of 3,5,6,7-Tetramethoxyflavone involves multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of the MAPK signaling pathway.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by modulating the NF-κB pathway.
Vasorelaxation: It causes relaxation of blood vessels by activating the NO/sGC/cGMP pathway and blocking calcium channels.
Comparison with Similar Compounds
3,5,6,7-Tetramethoxyflavone is unique among polymethoxyflavones due to its specific substitution pattern and biological activities. Similar compounds include:
Tangeretin: Found in citrus peels, known for its anticancer and anti-inflammatory properties.
Nobiletin: Another citrus-derived polymethoxyflavone with neuroprotective and anticancer activities.
Sinensetin: Exhibits similar anti-inflammatory and antioxidant activities.
These compounds share structural similarities but differ in their specific biological effects and applications.
Properties
CAS No. |
75413-07-9 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3,5,6,7-tetramethoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-13-10-12-14(18(23-3)17(13)22-2)15(20)19(24-4)16(25-12)11-8-6-5-7-9-11/h5-10H,1-4H3 |
InChI Key |
YOZUDFLREPPXIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)
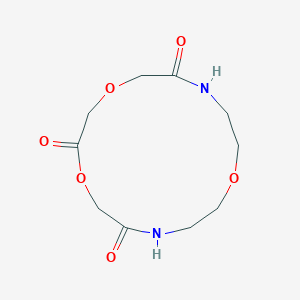
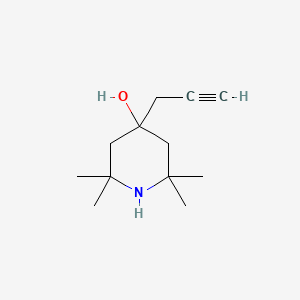

![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)
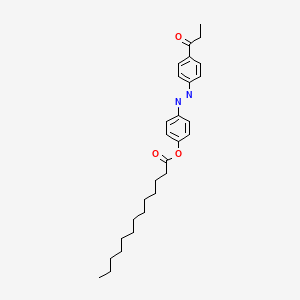
![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)

![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
